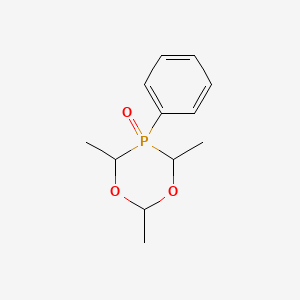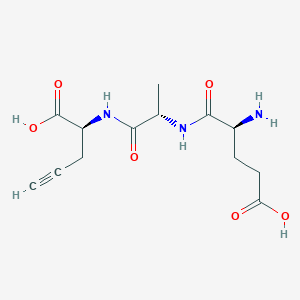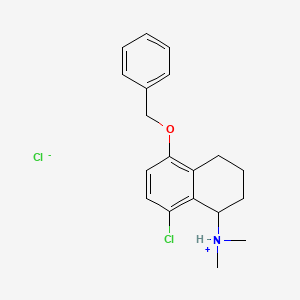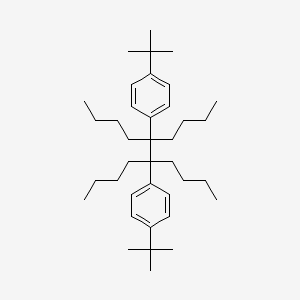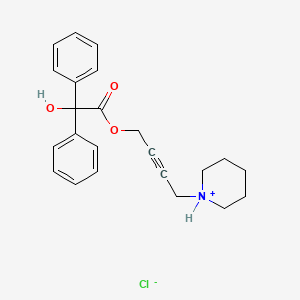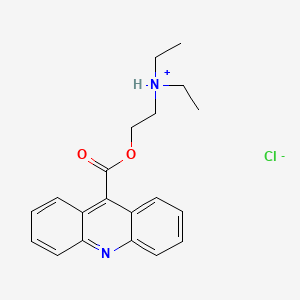
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acridine moiety linked to a diethylaminoethyl group. It has been studied for its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with 2-diethylaminoethyl chloride in the presence of a suitable solvent such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. The resulting product is then purified through crystallization using a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine moiety, leading to different structural analogs.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other acridine-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The diethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 2-(Dimethylamino)ethyl 9-acridinecarboxylate
- 2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate
- 2-(Diethylamino)ethyl 9-anthracenecarboxylate
Uniqueness
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is unique due to its specific combination of the acridine moiety and the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
69781-80-2 |
|---|---|
Formule moléculaire |
C20H23ClN2O2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-(acridine-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-22(4-2)13-14-24-20(23)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12H,3-4,13-14H2,1-2H3;1H |
Clé InChI |
QSNSPZSXSIXVLS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)



